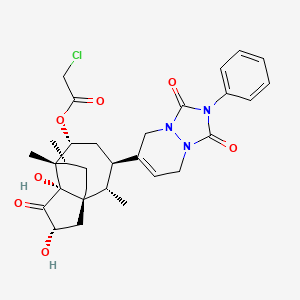
Ferroptocide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferroptocide is a novel compound identified as an inhibitor of thioredoxin, a cell antioxidant enzyme. It is a stereochemical derivative of a fungi metabolite called pleuromutilin. This compound has gained attention due to its ability to induce ferroptosis, a unique form of programmed cell death driven by iron-dependent lipid peroxidation .
準備方法
Synthetic Routes and Reaction Conditions
Ferroptocide is synthesized through structural modification of pleuromutilinSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scalable processes similar to those used for other pleuromutilin derivatives. These methods would include large-scale reactions, purification techniques, and quality control measures to ensure consistency and efficacy .
化学反応の分析
Types of Reactions
Ferroptocide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, leading to the formation of reactive oxygen species (ROS) and lipid peroxides.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction. Reaction conditions such as pH, temperature, and solvent choice are critical for controlling the reaction pathways and outcomes .
Major Products Formed
The major products formed from reactions involving this compound include lipid peroxides, malondialdehyde, and other cytotoxic lipid peroxidases. These products play a significant role in the induction of ferroptosis and subsequent cell death .
科学的研究の応用
Ferroptocide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ferroptosis and lipid peroxidation.
Biology: Investigated for its role in cellular redox homeostasis and metabolic pathways.
作用機序
Ferroptocide exerts its effects by inactivating thioredoxin, leading to the accumulation of reactive oxygen species and lipid peroxides. This process triggers ferroptosis, characterized by iron-dependent lipid peroxidation. Key molecular targets and pathways involved include the glutathione-dependent pathway, coenzyme Q10-dependent pathway, and iron metabolism .
類似化合物との比較
Similar Compounds
Erastin: An oncogenic RAS-selective lethal small molecule that triggers ferroptosis by suppressing system Xc−.
Erianin: Another natural-based compound that induces ferroptosis.
Uniqueness of Ferroptocide
This compound is unique due to its specific inhibition of thioredoxin and its robust induction of ferroptosis in cancer cells. Unlike other compounds, this compound’s mechanism of action involves direct modulation of the immune system, making it a promising candidate for cancer therapy .
This compound’s distinct properties and potential applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry. Its ability to induce ferroptosis opens new avenues for research and therapeutic development, particularly in targeting cancer cells resistant to traditional treatments.
生物活性
Ferroptocide is a novel small molecule identified for its potential in inducing ferroptosis, a form of regulated cell death distinct from apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cancer cells, and implications for therapeutic applications.
This compound primarily functions as an inhibitor of thioredoxin , a critical component of the cellular antioxidant system. By inhibiting thioredoxin, this compound disrupts the redox balance within cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, hallmark features of ferroptosis . This mechanism differentiates this compound from other known ferroptosis inducers such as erastin and RSL3, which primarily target glutathione pathways .
Induction of Ferroptotic Cell Death
Research indicates that this compound induces rapid ferroptotic cell death across various cancer cell lines. The following table summarizes key findings related to its efficacy:
| Cell Line | Time to 50% Cell Death | Comparison with Chemotherapeutics |
|---|---|---|
| ES-2 (Ovarian) | 1 hour | More effective than cisplatin and etoposide |
| Mia PaCa-2 (Pancreatic) | 1.5 hours | Superior to 5-FU and PAC-1 |
| HCT 116 (Colorectal) | 7 hours | Outperformed multiple standard chemotherapeutics |
This compound has demonstrated a potent ability to kill cancer cells more effectively than both approved and experimental chemotherapeutics . The induction of cell death is characterized by a non-apoptotic process, as evidenced by the absence of typical apoptotic markers such as PARP cleavage or caspase activation .
Immunomodulatory Effects
In addition to its cytotoxic effects on tumor cells, this compound exhibits immunostimulatory properties in murine models. Studies have shown that it can enhance immune responses against tumors, suggesting potential for combination therapies that leverage both ferroptosis induction and immune system activation . This dual action positions this compound as a promising candidate for further investigation in cancer treatment strategies.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Breast Cancer Models : In murine models of breast cancer, this compound was shown to modulate immune responses positively, enhancing anti-tumor activity .
- Evaluation in Prostate Cancer : Research demonstrated that this compound significantly inhibited LNCaP prostate cancer cell viability by elevating ROS levels and inducing mitochondrial dysfunction .
- Comparative Efficacy : In head-to-head comparisons with other ferroptosis inducers, this compound consistently showed superior potency across multiple cancer types, reinforcing its potential as a therapeutic agent .
特性
分子式 |
C30H36ClN3O7 |
|---|---|
分子量 |
586.1 g/mol |
IUPAC名 |
[(1S,3S,5S,6S,7R,9R,10S,13R)-9-(1,3-dioxo-2-phenyl-5,8-dihydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)-3,5-dihydroxy-6,10,13-trimethyl-4-oxo-7-tricyclo[4.4.3.01,5]tridecanyl] 2-chloroacetate |
InChI |
InChI=1S/C30H36ClN3O7/c1-17-9-11-29-14-22(35)25(37)30(29,40)28(17,3)23(41-24(36)15-31)13-21(18(29)2)19-10-12-32-26(38)34(27(39)33(32)16-19)20-7-5-4-6-8-20/h4-8,10,17-18,21-23,35,40H,9,11-16H2,1-3H3/t17-,18+,21-,22+,23-,28+,29+,30-/m1/s1 |
InChIキー |
LLYJISDUHFXOHK-GOCONZMPSA-N |
異性体SMILES |
C[C@@H]1CC[C@@]23C[C@@H](C(=O)[C@]2([C@@]1([C@@H](C[C@H]([C@@H]3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
正規SMILES |
CC1CCC23CC(C(=O)C2(C1(C(CC(C3C)C4=CCN5C(=O)N(C(=O)N5C4)C6=CC=CC=C6)OC(=O)CCl)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















